(2E)-N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-3-phenylprop-2-enamide
Description
(2E)-N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-3-phenylprop-2-enamide (CAS: 316150-61-5) is a synthetic small molecule characterized by a thiazole core substituted with a 4-(azepan-1-ylsulfonyl)phenyl group and an (E)-configured cinnamamide moiety. Its molecular formula is C21H24N2O3S (molar mass: 384.49 g/mol) . Key structural features include:
- Thiazole ring: A five-membered heterocycle with nitrogen and sulfur atoms, commonly associated with bioactive properties .
- Azepane sulfonyl group: A seven-membered cyclic amine (azepane) linked via a sulfonyl group, which enhances solubility and modulates pharmacokinetics.
This compound’s design aligns with pharmacophores known for targeting enzymes or receptors involved in inflammation, cancer, or microbial infections .
Properties
IUPAC Name |
(E)-N-[4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S2/c28-23(15-10-19-8-4-3-5-9-19)26-24-25-22(18-31-24)20-11-13-21(14-12-20)32(29,30)27-16-6-1-2-7-17-27/h3-5,8-15,18H,1-2,6-7,16-17H2,(H,25,26,28)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUETTXIVPNDQMG-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-3-phenylprop-2-enamide typically involves multiple steps, starting with the preparation of the thiazole ring and the azepane sulfonyl group. The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone. The azepane sulfonyl group is introduced via a sulfonylation reaction using azepane and a sulfonyl chloride. The final step involves coupling the thiazole ring with the azepane sulfonyl group and the phenylprop-2-enamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(2E)-N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-3-phenylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-3-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of thiazole-containing propenamides with sulfonamide substituents. Below is a comparative analysis of its structural analogs, focusing on molecular features and inferred bioactivity.
Table 1: Structural and Molecular Comparison
Key Observations:
Impact of Sulfonamide Substituents: The azepane sulfonyl group in the target compound offers conformational flexibility and moderate hydrophilicity compared to the rigid dihydroindole sulfonyl group in CAS 349642-96-2 . Replacement with morpholinoacetamide (CAS 338749-93-2) introduces a polar tertiary amine, likely improving water solubility but reducing membrane permeability .
Heterocycle Variations :
- Substituting the thiazole with a 1,2,4-triazole (CAS 1025268-74-9) reduces ring strain and may enhance binding to metal-dependent enzymes .
Biological Implications: Thiazole derivatives are widely associated with antimicrobial, anticancer, and anti-inflammatory activities due to their ability to inhibit kinases or redox-sensitive pathways .
Research Findings and Therapeutic Potential
While direct pharmacological data for the target compound are absent in the provided evidence, inferences can be drawn from structural analogs:
- Ferroptosis Induction: Thiazole-based compounds (e.g., FINs) demonstrate selective ferroptosis activation in cancer cells, as seen in oral squamous cell carcinoma (OSCC) models .
- Synthetic Feasibility: Similar compounds are synthesized via condensation reactions (e.g., p-tolualdehyde and 2-acetylthiazole in ethanol/NaOH), indicating scalable production routes .
Biological Activity
The compound (2E)-N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-3-phenylprop-2-enamide is a thiazole derivative known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C24H26FN3O4S2
- Molecular Weight : 503.6 g/mol
- IUPAC Name : N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-3-phenylprop-2-enamide
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The thiazole moiety is particularly significant in mediating various pharmacological effects:
- Antimicrobial Activity : The compound exhibits inhibitory effects on bacterial enzymes, which contributes to its antimicrobial properties.
- Anti-inflammatory Effects : It interacts with cellular receptors to modulate inflammatory responses.
- Antitumor Properties : Preliminary studies suggest potential anticancer activity through apoptosis induction in cancer cells.
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, possess significant antimicrobial properties. A study demonstrated that compounds with similar structures showed effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
The compound has been explored for its anticancer properties. In vitro studies revealed that it can induce apoptosis in specific cancer cell lines, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Activity
The anti-inflammatory potential has been highlighted in several studies where thiazole derivatives showed inhibition of pro-inflammatory cytokines. This activity may be linked to the compound's ability to inhibit key signaling pathways involved in inflammation .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Gowda et al., 2020 | Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria. |
| Malygin et al., 2020 | Found that thiazole derivatives exhibited significant anticonvulsant activity. |
| Bhattacharya et al., 2019 | Reported that certain thiazole compounds showed promising anticancer effects through apoptosis induction in cancer cells. |
Synthesis and Applications
The synthesis of this compound typically involves multi-step chemical reactions starting from simple precursors. The synthesis can be optimized for yield and purity using advanced techniques such as high-throughput screening and continuous flow reactors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
